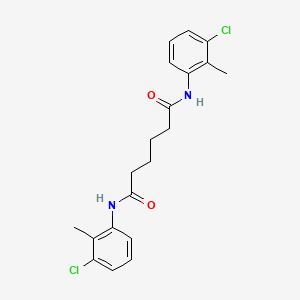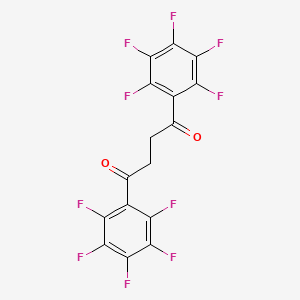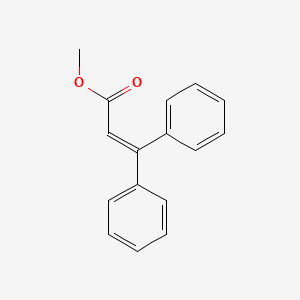
(2E)-3-(2-Methyl-1H-indol-3-YL)-1-phenyl-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2-Methyl-1H-indol-3-YL)-1-phenyl-2-propen-1-one is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring substituted with a methyl group at the second position and a phenylpropenone moiety at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Methyl-1H-indol-3-YL)-1-phenyl-2-propen-1-one typically involves the condensation of 2-methylindole with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation mechanism.
-
Step 1: Formation of Enolate Ion
- Reactants: 2-methylindole, benzaldehyde
- Conditions: Base (sodium hydroxide or potassium hydroxide), solvent (ethanol or methanol)
- Reaction: The base deprotonates the 2-methylindole to form an enolate ion.
-
Step 2: Aldol Condensation
- The enolate ion attacks the carbonyl carbon of benzaldehyde, leading to the formation of a β-hydroxy ketone intermediate.
- The intermediate undergoes dehydration to yield this compound.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
- Common oxidizing agents: Potassium permanganate, chromium trioxide.
-
Reduction
- Reduction of the carbon-carbon double bond can yield saturated derivatives.
- Common reducing agents: Sodium borohydride, lithium aluminum hydride.
-
Substitution
- The indole ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.
- Common reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes.
Enzyme Inhibition:
Medicine
Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacology: It can be used as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of (2E)-3-(2-Methyl-1H-indol-3-YL)-1-phenyl-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating various biochemical pathways. In the context of its anticancer activity, it may induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
- (2E)-3-(1H-Indol-3-YL)-1-phenyl-2-propen-1-one
- (2E)-3-(2-Methyl-1H-indol-3-YL)-1-(4-methoxyphenyl)-2-propen-1-one
- (2E)-3-(2-Methyl-1H-indol-3-YL)-1-(4-chlorophenyl)-2-propen-1-one
Uniqueness
- Structural Features : The presence of a methyl group at the second position of the indole ring distinguishes (2E)-3-(2-Methyl-1H-indol-3-YL)-1-phenyl-2-propen-1-one from other similar compounds.
- Biological Activity : The unique substitution pattern may confer distinct biological activities, making it a valuable compound for drug discovery and development.
特性
分子式 |
C18H15NO |
|---|---|
分子量 |
261.3 g/mol |
IUPAC名 |
(E)-3-(2-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H15NO/c1-13-15(16-9-5-6-10-17(16)19-13)11-12-18(20)14-7-3-2-4-8-14/h2-12,19H,1H3/b12-11+ |
InChIキー |
AMSSLXLQAYRURV-VAWYXSNFSA-N |
異性体SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11949719.png)




![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)








